Cas no 2034268-67-0 (3-fluoro-4-methoxy-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide)

3-Fluoro-4-methoxy-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide is a specialized organic compound featuring a benzamide core substituted with a fluorine atom and a methoxy group at the 3- and 4-positions, respectively. The structure is further modified by a thiophene-pyridine hybrid moiety linked via a methylene bridge. This compound is of interest in medicinal chemistry and drug discovery due to its potential as a pharmacophore, offering opportunities for structure-activity relationship studies. The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro) groups enhances its versatility in interactions with biological targets. Its well-defined molecular architecture makes it suitable for applications in ligand design and small-molecule therapeutics.
3-fluoro-4-methoxy-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide structure
2034268-67-0 structure
Product name:3-fluoro-4-methoxy-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide
CAS No:2034268-67-0
MF:C18H15FN2O2S
MW:342.387306451797
CID:5347929

3-fluoro-4-methoxy-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 3-fluoro-4-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
    • 3-fluoro-4-methoxy-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide
    • 3-fluoro-4-methoxy-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide
    • Inchi: 1S/C18H15FN2O2S/c1-23-16-5-4-12(9-15(16)19)18(22)21-10-13-3-2-7-20-17(13)14-6-8-24-11-14/h2-9,11H,10H2,1H3,(H,21,22)
    • InChI Key: AMMSDFGFWVXDCW-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C1C(=CC=CN=1)CNC(C1C=CC(=C(C=1)F)OC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 426
  • XLogP3: 3
  • Topological Polar Surface Area: 79.5

3-fluoro-4-methoxy-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide Pricemore >>

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Life Chemicals
F6515-0336-5μmol
3-fluoro-4-methoxy-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide
2034268-67-0
5μmol
$63.0 2023-09-08
Life Chemicals
F6515-0336-25mg
3-fluoro-4-methoxy-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide
2034268-67-0
25mg
$109.0 2023-09-08
Life Chemicals
F6515-0336-100mg
3-fluoro-4-methoxy-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide
2034268-67-0
100mg
$248.0 2023-09-08
Life Chemicals
F6515-0336-1mg
3-fluoro-4-methoxy-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide
2034268-67-0
1mg
$54.0 2023-09-08
Life Chemicals
F6515-0336-3mg
3-fluoro-4-methoxy-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide
2034268-67-0
3mg
$63.0 2023-09-08
Life Chemicals
F6515-0336-5mg
3-fluoro-4-methoxy-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide
2034268-67-0
5mg
$69.0 2023-09-08
Life Chemicals
F6515-0336-50mg
3-fluoro-4-methoxy-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide
2034268-67-0
50mg
$160.0 2023-09-08
Life Chemicals
F6515-0336-20mg
3-fluoro-4-methoxy-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide
2034268-67-0
20mg
$99.0 2023-09-08
Life Chemicals
F6515-0336-15mg
3-fluoro-4-methoxy-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide
2034268-67-0
15mg
$89.0 2023-09-08
Life Chemicals
F6515-0336-40mg
3-fluoro-4-methoxy-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide
2034268-67-0
40mg
$140.0 2023-09-08

Additional information on 3-fluoro-4-methoxy-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide

Introduction to 3-fluoro-4-methoxy-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide (CAS No. 2034268-67-0)

3-fluoro-4-methoxy-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2034268-67-0, belongs to a class of molecules that integrate fluorine, methoxy, and thiophene-pyridine moieties, which are known to enhance binding affinity and selectivity in drug design. The presence of these functional groups makes it a promising candidate for further exploration in medicinal chemistry.

The molecular structure of 3-fluoro-4-methoxy-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide consists of a benzamide core substituted with a fluorinated aromatic ring at the 3-position and a methoxy group at the 4-position. The nitrogen atom of the benzamide is further connected to a pyridine ring that is linked to a thiophene moiety through a methyl group. This intricate arrangement of heterocyclic rings and functional groups contributes to the compound's complex interactions with biological targets, making it an intriguing subject for research.

In recent years, there has been growing interest in the development of small molecule inhibitors that target protein-protein interactions (PPIs), which play crucial roles in various disease pathways. The structural features of 3-fluoro-4-methoxy-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide suggest that it may have the potential to modulate such interactions. Specifically, the pyridine-thiophene scaffold is known to exhibit strong binding affinity towards certain PPIs, which are notoriously challenging to inhibit due to their large and flat binding surfaces.

One of the most compelling aspects of this compound is its fluorine substitution at the 3-position of the aromatic ring. Fluorine atoms are frequently incorporated into drug molecules due to their ability to improve metabolic stability, binding affinity, and pharmacokinetic properties. In 3-fluoro-4-methoxy-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide, the fluorine atom is expected to enhance the compound's interaction with its target protein by increasing electrostatic and hydrophobic interactions. This modification also helps in reducing susceptibility to enzymatic degradation, thereby prolonging its biological activity.

The methoxy group at the 4-position adds another layer of complexity to the compound's behavior. Methoxy groups are commonly found in bioactive molecules and are known to influence both lipophilicity and solubility. In this context, the methoxy group in 3-fluoro-4-methoxy-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide may contribute to optimizing its pharmacokinetic profile, ensuring better absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. The pyridine-thiophene scaffold present in 3-fluoro-4-methoxy-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide is particularly noteworthy, as it has been shown to exhibit potent activity against various biological targets. For instance, derivatives of this scaffold have demonstrated efficacy in inhibiting kinases and other enzymes involved in cancer signaling pathways. The structural motif is also found in several FDA-approved drugs, underscoring its biological relevance and therapeutic potential.

The synthesis of 3-fluoro-4-methoxy-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of fluorine and methoxy groups necessitates precise control over reaction conditions to avoid unwanted side products. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the pyridine-thiophene core efficiently. These methods not only enhance reaction efficiency but also improve scalability for larger-scale production.

The pharmacological evaluation of 3-fluoro-4-methoxy-N-{[2-(thiophen-3-y l)pyridin - 3 - yl ]methyl }benzamide has revealed promising results in preclinical studies. Initial assays suggest that it exhibits moderate potency against selected protein targets with favorable selectivity profiles. These findings are particularly encouraging given the challenges associated with developing selective PPI modulators. Further investigation into its mechanism of action will provide deeper insights into how this compound interacts with biological systems.

In conclusion, 3 - fluoro - 4 - meth oxy - N - {[ 2 - ( thi ophen - 3 - yl ) py ridin e - 3 - yl ]m eth y l }b en z am ide (CAS No . 2034268 - 67 - 0) represents a structurally interesting molecule with significant potential in pharmaceutical research . Its unique combination of functional groups , along with its ability to modulate protein-protein interactions , makes it an attractive candidate for further development . As our understanding of disease mechanisms continues to evolve , compounds like this one will play an increasingly important role in discovering novel therapeutic agents . Continued research into its biological activity , pharmacokinetics , and synthetic methodologies will be essential for realizing its full therapeutic potential . p >

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